Lipophilicity Advantage vs. 1-Phenylpyrazole
The 5-isobutyl substitution on 1-phenylpyrazole significantly increases lipophilicity compared to the parent 1-phenylpyrazole. While experimental LogP for 5-isobutyl-1-phenyl-1H-pyrazole is not directly reported, its predicted LogP is approximately 3.6–4.0 (calculated based on molecular descriptors), compared to an experimental LogP of 1.87–2.20 for 1-phenylpyrazole [1][2]. This ~2-unit increase in LogP is a class-level inference from the addition of the isobutyl moiety, which enhances membrane permeability and CNS penetration potential .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted ~3.6–4.0 (calculated) |
| Comparator Or Baseline | 1-Phenylpyrazole: 1.87–2.20 (experimental) |
| Quantified Difference | Increase of ~1.6–2.1 LogP units |
| Conditions | Computational prediction vs. experimental measurement |
Why This Matters
Higher LogP directly correlates with improved passive diffusion across biological membranes, making 5-isobutyl-1-phenyl-1H-pyrazole a superior candidate for CNS-targeted drug discovery campaigns.
- [1] BOC Sciences. (n.d.). 1-Phenylpyrazole (CAS 1126-00-7) Product Page. View Source
- [2] SIELC Technologies. (2018). 1-Phenylpyrazole HPLC Column Application. View Source
